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Compound of Interest

1-(4-
Compound Name: S
Fluorophenylsulfonyl)piperidine

Cat. No.: B086861

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Fluorophenylsulfonyl)piperidine is a versatile chemical reagent with significant potential
in organic synthesis and medicinal chemistry. Its structure, incorporating a piperidine ring and a
4-fluorophenylsulfonyl group, makes it a valuable building block for the synthesis of a diverse
range of heterocyclic compounds and potential therapeutic agents. The piperidine moiety is a
common scaffold in many FDA-approved drugs, valued for its ability to impart favorable
pharmacokinetic properties. The electron-withdrawing nature of the 4-fluorophenylsulfonyl
group can influence the reactivity of the piperidine nitrogen, making it a useful component in
various chemical transformations.

These application notes provide an overview of the potential uses of 1-(4-
Fluorophenylsulfonyl)piperidine as a chemical reagent, including detailed protocols for its
synthesis and its application as a scaffold in the development of bioactive molecules.

Physicochemical Properties

A summary of the key physicochemical properties of 1-(4-Fluorophenylsulfonyl)piperidine is
provided in the table below.
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Property Value

Molecular Formula C11H14FNO:2S

Molecular Weight 243.3 g/mol [1]

Appearance White to off-white solid (predicted)
Boiling Point 352.4 £ 44.0 °C (Predicted)
Density 1.287 + 0.06 g/cm3 (Predicted)
pKa -4.87 + 0.20 (Predicted)

Applications in Organic Synthesis and Medicinal
Chemistry

The unique structural features of 1-(4-Fluorophenylsulfonyl)piperidine make it a valuable
tool for a variety of applications in chemical synthesis, particularly in the field of drug discovery.

1. Scaffold for Bioactive Molecules:

The piperidine ring is a "privileged scaffold" in medicinal chemistry, appearing in a wide array of
therapeutic agents.[2][3] The introduction of the 4-fluorophenylsulfonyl group can modulate the
biological activity and pharmacokinetic profile of molecules. This moiety can serve as a key
building block in the synthesis of compounds targeting a range of biological targets, including
kinases and other enzymes. For instance, piperidine derivatives are integral components of
various kinase inhibitors, where the piperidine ring often serves to orient functional groups for
optimal interaction with the target protein.[4][5]

2. Synthesis of Heterocyclic Compounds:

N-substituted piperidines are fundamental starting materials for the construction of more
complex heterocyclic systems. The sulfonamide linkage in 1-(4-
Fluorophenylsulfonyl)piperidine can influence the regioselectivity of subsequent reactions,
allowing for the targeted synthesis of novel heterocyclic structures with potential
pharmacological activity.[6]
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3. Use in the Development of Kinase Inhibitors:

The sulfonamide moiety is a common feature in many kinase inhibitors. The 4-
fluorophenylsulfonyl group in this reagent can act as a key pharmacophore, participating in
hydrogen bonding and other interactions within the ATP-binding site of kinases.[7] By using 1-
(4-Fluorophenylsulfonyl)piperidine as a starting material, medicinal chemists can efficiently
synthesize libraries of potential kinase inhibitors for screening and lead optimization.

Experimental Protocols
Protocol 1: Synthesis of 1-(4-Fluorophenylsulfonyl)piperidine

This protocol describes a standard method for the synthesis of 1-(4-
Fluorophenylsulfonyl)piperidine from piperidine and 4-fluorophenylsulfonyl chloride.

Materials:

Piperidine

e 4-Fluorophenylsulfonyl chloride

o Triethylamine (or another suitable base)

e Dichloromethane (DCM) or other suitable aprotic solvent
e Saturated agueous sodium bicarbonate solution

e Brine

e Anhydrous magnesium sulfate or sodium sulfate

« Silica gel for column chromatography

e Hexanes and Ethyl acetate for chromatography

Procedure:
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« In a round-bottom flask, dissolve piperidine (1.0 eq) and triethylamine (1.2 eq) in
dichloromethane.

e Cool the solution to 0 °C in an ice bath.

e Slowly add a solution of 4-fluorophenylsulfonyl chloride (1.0 eq) in dichloromethane to the
stirred reaction mixture.

» Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the
progress by thin-layer chromatography (TLC).

e Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate
solution.

o Separate the organic layer and wash it sequentially with water and brine.

e Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure to obtain the crude product.

» Purify the crude product by flash column chromatography on silica gel using a gradient of
ethyl acetate in hexanes to yield pure 1-(4-Fluorophenylsulfonyl)piperidine.

Expected Yield: 85-95%
Characterization Data:

e 'HNMR, 3C NMR, and Mass Spectrometry should be used to confirm the structure and
purity of the final product.

Protocol 2: Application as a Scaffold in the Synthesis of a Hypothetical Kinase Inhibitor

This protocol outlines a general procedure for utilizing 1-(4-Fluorophenylsulfonyl)piperidine
as a building block in the synthesis of a potential kinase inhibitor. This example involves a
Suzuki coupling reaction to introduce a functionalized aromatic ring.

Materials:
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e 1-(4-Fluorophenylsulfonyl)-4-bromopiperidine (can be synthesized from 1-(4-
Fluorophenylsulfonyl)piperidine)

 Arylboronic acid or ester

o Palladium catalyst (e.g., Pd(PPhs)4 or PdCIlz(dppf))
e Base (e.g., K2COs, Cs2CO0s)

e Solvent (e.g., Dioxane/water mixture, Toluene)

Procedure:

In a reaction vessel, combine 1-(4-Fluorophenylsulfonyl)-4-bromopiperidine (1.0 eq), the
desired arylboronic acid (1.2 eq), palladium catalyst (0.05-0.1 eq), and base (2.0 eq).

» Add the solvent system and degas the mixture by bubbling with an inert gas (e.g., argon or
nitrogen) for 15-20 minutes.

e Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until
the starting material is consumed, as monitored by TLC or LC-MS.

e Cool the reaction to room temperature and dilute with water and an organic solvent (e.g.,
ethyl acetate).

o Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

 Filter and concentrate the solution under reduced pressure.

Purify the crude product by column chromatography to isolate the desired coupled product.

Quantitative Data for a Hypothetical Reaction:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for 1-(4-
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[https://www.benchchem.com/product/b086861#use-of-1-4-fluorophenylsulfonyl-piperidine-
as-a-chemical-reagent]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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